molecular formula C20H15F3N4O4S2 B2750707 Methyl 4-(2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 896022-63-2

Methyl 4-(2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No. B2750707
CAS RN: 896022-63-2
M. Wt: 496.48
InChI Key: MZGPNNCLCHNCAM-UHFFFAOYSA-N
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Description

Trifluoromethyl groups are often used in medicinal chemistry due to their ability to improve the metabolic stability and bioavailability of drug molecules . They are typically introduced into molecules through a variety of synthetic methods .


Molecular Structure Analysis

The molecular structure of compounds with trifluoromethyl groups can be quite complex. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the electronic properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Trifluoromethyl groups can increase the lipophilicity and metabolic stability of a compound, which can affect its physical and chemical properties .

Scientific Research Applications

Fluorescence Studies and Theoretical Insights

Spectroscopic and Theoretical Studies of Fluorescence Effects : Thiadiazole compounds have been investigated for their interesting fluorescence properties. Studies on 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol and its analogs have shown dual fluorescence effects influenced by molecular aggregation, concentration changes, and pH levels. These properties could have implications for bio-imaging and sensor applications. Density functional theory (DFT) modeling provides hypotheses on the microscopic origins of these phenomena, indicating potential for further exploration in materials science and chemical sensing (Matwijczuk et al., 2018).

Synthesis and Transformation Studies

Synthesis of 1,3,5-Disubstituted 1-Aminocyanurates : The transformation of 1,3,4-oxadiazol-2(3H)-one derivatives into 1,3,5-triazine-2,4,6-trione derivatives under specific conditions highlights the versatility of thiadiazole compounds in synthesizing complex heterocycles. These transformations could be relevant in the development of new chemical entities for pharmaceuticals and agrochemicals (Chau et al., 1997).

Anticancer Evaluation and Molecular Docking

Microwave-Assisted Synthesis and Anticancer Evaluation : Thiadiazole derivatives have been synthesized and evaluated for their anticancer activity. Schiff’s bases containing thiadiazole and benzamide groups showed promising activity against various cancer cell lines. Molecular docking studies provide insights into the mechanisms of action, suggesting these compounds as potential leads for anticancer drug development (Tiwari et al., 2017).

Aggregation and Solvent Effects

Effects of Solvent on Molecular Aggregation : The study of thiadiazole derivatives in different solvents revealed the impact of molecular aggregation on fluorescence properties. These findings contribute to our understanding of how thiadiazole compounds interact with their environment, which is crucial for designing fluorescence-based sensors and probes (Matwijczuk et al., 2016).

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. Compounds with trifluoromethyl groups can be potentially hazardous due to their high reactivity under certain conditions .

Future Directions

The use of trifluoromethyl groups in medicinal chemistry is a topic of ongoing research. Future directions may include the development of new synthetic methods for the introduction of trifluoromethyl groups, as well as the design of new drug molecules that incorporate these groups .

properties

IUPAC Name

methyl 4-[[2-[[5-[[3-(trifluoromethyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O4S2/c1-31-17(30)11-5-7-14(8-6-11)24-15(28)10-32-19-27-26-18(33-19)25-16(29)12-3-2-4-13(9-12)20(21,22)23/h2-9H,10H2,1H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGPNNCLCHNCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

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